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Compound of Interest

Compound Name: Frakefamide

Cat. No.: B1674048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Frakefamide is a synthetic, fluorinated tetrapeptide with the amino acid sequence Tyr-D-Ala-

(p-F)Phe-Phe-NH₂.[1] It functions as a peripherally-specific and selective μ-opioid receptor

agonist, demonstrating potent analgesic effects without the central nervous system side effects

commonly associated with opioids, such as respiratory depression.[1] This document provides

a detailed protocol for the solid-phase peptide synthesis (SPPS) of Frakefamide, leveraging

standard Fmoc/tBu chemistry. While a pilot-plant scale solution-phase synthesis has been

reported, this guide focuses on the more common and adaptable solid-phase methodology for

laboratory-scale synthesis.[2]
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Parameter Description Reference

IUPAC Name

(2S)-2-[(2R)-2-[(2S)-2-amino-

3-(4-

hydroxyphenyl)propanamido]pr

opanamido]-N-[(1S)-1-

carbamoyl-2-phenylethyl]-3-(4-

fluorophenyl)propanamide

[1]

Amino Acid Sequence

L-Tyrosyl-D-alanyl-p-fluoro-L-

phenylalanyl-L-

phenylalaninamide

[2]

Molecular Formula C₃₀H₃₄FN₅O₅

Molar Mass 563.630 g·mol⁻¹

Mechanism of Action
Selective μ-opioid receptor

agonist with peripheral action

Solid-Phase Peptide Synthesis (SPPS) of
Frakefamide
The following protocol outlines the manual solid-phase synthesis of Frakefamide using the

Fmoc/tBu strategy. This methodology is widely adopted for peptide synthesis due to its milder

deprotection conditions compared to the Boc/Bzl strategy.

Materials and Reagents
Resin: Rink Amide resin (for C-terminal amide)

Fmoc-protected Amino Acids:

Fmoc-Phe-OH

Fmoc-(p-F)Phe-OH

Fmoc-D-Ala-OH
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Fmoc-Tyr(tBu)-OH

Solvents:

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Methanol (MeOH)

Deprotection Reagent: 20% Piperidine in DMF

Coupling Reagents:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Washing Solvents: DMF, DCM, Isopropanol

Precipitation and Wash: Cold diethyl ether

Experimental Protocol
Step 1: Resin Swelling

Place the Rink Amide resin in a reaction vessel.

Add DMF to swell the resin for at least 30 minutes.

Drain the DMF.

Step 2: First Amino Acid Coupling (Fmoc-Phe-OH)
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Fmoc Deprotection (of the Rink Amide linker): Add 20% piperidine in DMF to the resin and

agitate for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly

with DMF and DCM.

Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HATU (2.9 eq.),

and DIPEA (6 eq.) in DMF.

Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 3: Chain Elongation (Iterative Cycles) Repeat the following deprotection and coupling

steps for each subsequent amino acid in the sequence: Fmoc-(p-F)Phe-OH, Fmoc-D-Ala-OH,

and Fmoc-Tyr(tBu)-OH.

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

Wash the resin thoroughly with DMF and DCM.

Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3

eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Optional: Perform a Kaiser test to confirm the completion of each coupling step.

Step 4: Final Fmoc Deprotection After coupling the final amino acid (Fmoc-Tyr(tBu)-OH),

perform a final deprotection step with 20% piperidine in DMF to remove the N-terminal Fmoc

group.

Step 5: Cleavage and Side-Chain Deprotection

Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room

temperature. This step cleaves the peptide from the resin and removes the tBu protecting

group from Tyrosine.
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Filter the resin and collect the filtrate containing the crude peptide.

Step 6: Precipitation, Purification, and Characterization

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether

several times.

Dry the crude peptide under vacuum.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterize the final product by mass spectrometry (MS) and analytical HPLC to confirm

identity and purity.

Quantitative Data from Solution-Phase Synthesis
The following data is from a reported pilot-plant-scale solution-phase synthesis of Frakefamide
hydrochloride and can serve as a benchmark for expected outcomes.

Parameter Value

Overall Yield 70%

Final Product Purity 99.5%

Tripeptide Intermediate Purity 99%

Crystallization Yield of Frakefamide Base ~80% (over two steps)

Diagrams
Frakefamide SPPS Workflow
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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Frakefamide.

Frakefamide Mechanism of Action
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Caption: Simplified signaling pathway of Frakefamide at the μ-opioid receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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